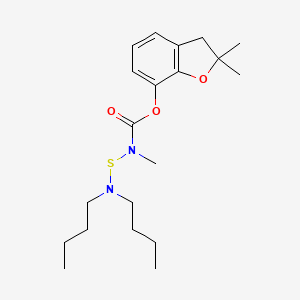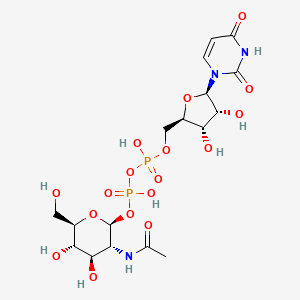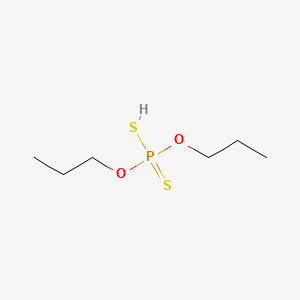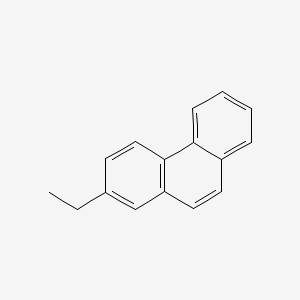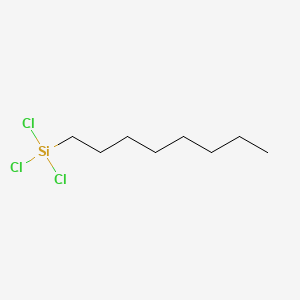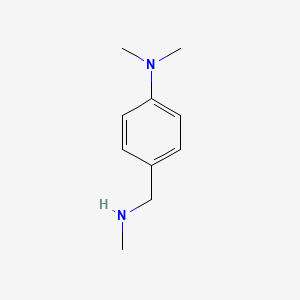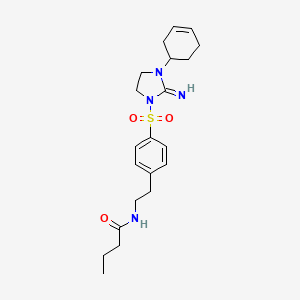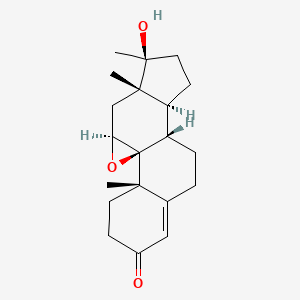![molecular formula C10H12N2O4 B1218857 L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)
L-[(N-Hydroxyamino)carbonyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-[(N-Hydroxyamino)Carbonyl]Phenylalanine is an organic compound belonging to the class of phenylalanine and derivatives. These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Preparation Methods
The synthesis of L-[(N-Hydroxyamino)Carbonyl]Phenylalanine involves several steps. One common method includes the hydroxylation of phenylalanine under oxidative stress conditions. This can be achieved through non-enzymatic free radical hydroxylation or enzymatic catalysis . Industrial production methods often involve the use of Corynebacterium glutamicum or Escherichia coli for heterologous expression to produce hydroxyamino acids .
Chemical Reactions Analysis
L-[(N-Hydroxyamino)Carbonyl]Phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound back to its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L-[(N-Hydroxyamino)Carbonyl]Phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of enzyme-substrate interactions and protein engineering.
Mechanism of Action
The mechanism of action of L-[(N-Hydroxyamino)Carbonyl]Phenylalanine involves its interaction with carboxypeptidase A. The compound binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the coordination of the carbonyl oxygen to the active site zinc ion and hydrogen bonding with the carboxylate of Glu-270 .
Comparison with Similar Compounds
L-[(N-Hydroxyamino)Carbonyl]Phenylalanine is unique due to its specific hydroxylamino group, which distinguishes it from other phenylalanine derivatives. Similar compounds include:
- N-carbamoyl-alpha amino acids
- Phenylpropanoic acids
- Amphetamines and derivatives
- Organic carbonic acids and derivatives
- Monocarboxylic acids and derivatives
- Carboxylic acids
- Organopnictogen compounds
- Organonitrogen compounds
- Organic oxides
- Hydrocarbon derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S)-2-(hydroxycarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)8(11-10(15)12-16)6-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1 |
InChI Key |
IOFPEOPOAMOMBE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NO |
Synonyms |
N-(hydroxyaminocarbonyl)Phe N-(hydroxyaminocarbonyl)phenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


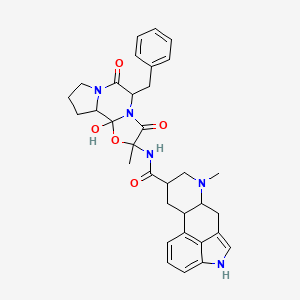
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)
